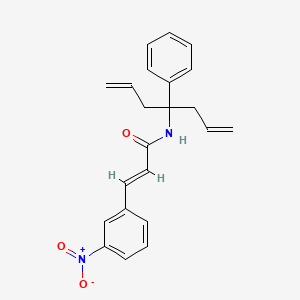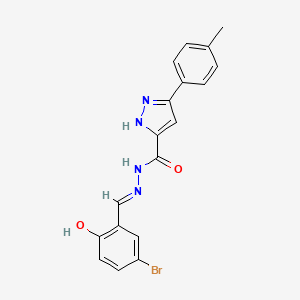
(2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenyl precursor, followed by coupling with the enamide backbone.
Formation of the Phenylhepta-dienyl Group: This group can be synthesized through a series of reactions involving the formation of double bonds and subsequent coupling with the main structure.
Industrial Production Methods
Industrial production of such complex organic compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide would depend on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and phenylhepta-dienyl groups may play a role in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(4-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide: Similar structure with a different position of the nitro group.
(2E)-3-(3-aminophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide: Amino group instead of nitro group.
Uniqueness
Structural Complexity: The combination of nitrophenyl and phenylhepta-dienyl groups makes it unique.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactions.
Propriétés
Formule moléculaire |
C22H22N2O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide |
InChI |
InChI=1S/C22H22N2O3/c1-3-15-22(16-4-2,19-10-6-5-7-11-19)23-21(25)14-13-18-9-8-12-20(17-18)24(26)27/h3-14,17H,1-2,15-16H2,(H,23,25)/b14-13+ |
Clé InChI |
BLOKOJXVESURTN-BUHFOSPRSA-N |
SMILES isomérique |
C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684129.png)
![Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B11684135.png)
![(3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11684136.png)

![2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11684144.png)

![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B11684165.png)
![ethyl 4-{3-[(Z)-{(2E)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11684172.png)




